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Compound of Interest

Compound Name: Trifluoromethanesulfonyl chloride

CAS No.: 421-83-0

Cat. No.: B1583362 Get Quote

Executive Summary
Trifluoromethanesulfonyl chloride (TfCl, CAS: 421-83-0) is a high-value electrophilic reagent

used primarily for the introduction of the trifluoromethylsulfonyl (

) moiety, a "super-leaving group" essential in late-stage functionalization of pharmaceuticals.[1]

This guide provides a definitive reference for the spectroscopic identification of TfCl. Unlike

standard organic reagents, TfCl lacks protons, rendering

NMR silent. Characterization relies heavily on

NMR,

NMR, and specific Mass Spectrometry (MS) fragmentation patterns. This document details
these spectral signatures, supported by mechanistic fragmentation logic and handling protocols
to ensure data integrity.

Molecular Profile & Reactivity
TfCl is an acid chloride of triflic acid. Its reactivity is dominated by the highly electron-

withdrawing trifluoromethyl group, which destabilizes the S-Cl bond, making it a potent

electrophile but also highly susceptible to hydrolysis.[1]
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Property Value

Formula

Molecular Weight 168.52 g/mol

Boiling Point 29–32 °C

Density ~1.58 g/mL

Appearance Colorless to pale yellow liquid (fuming)

NMR Spectroscopy
Because TfCl contains no hydrogen atoms, proton NMR is useless.[1] Verification depends on

Fluorine-19 and Carbon-13 spectroscopy.[1]

NMR (The Primary Standard)
The

nucleus is 100% abundant and highly sensitive.[1] For TfCl, the symmetry of the

group results in a single sharp resonance.[1]

Signal: Singlet (s)

Chemical Shift (

):-77.3 ppm (approximate)[1]

Note on Referencing: Values typically range from -74 to -80 ppm depending on the solvent

(

vs.

) and the internal standard used (e.g.,

at 0.0 ppm vs.

-trifluorotoluene).[1]
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Diagnostic Value: The presence of a second peak (usually around -78 to -80 ppm) often

indicates hydrolysis to triflic acid (

) or the anhydride (

).[1]

NMR (The Structural Confirmation)
The carbon spectrum is complex due to heteronuclear spin-spin coupling between the carbon

and the three attached fluorine atoms (

).[1]

Signal: Quartet (

)

Chemical Shift (

):~118 – 125 ppm

Coupling Constant (

):~320 Hz[1]

Interpretation: The carbon signal is split into four peaks with an intensity ratio of 1:3:3:1. The

massive coupling constant (

Hz) is characteristic of a carbon directly bonded to three fluorine atoms.

NMR Logic Visualization
The following diagram illustrates the physical basis for the observed signals.
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TfCl Molecule
(CF3-SO2-Cl) Active Nuclei

19F (100% Abundance)
Equivalent Environment

13C (1.1% Abundance)
Coupled to 3 Fluorines

1H (Proton)
Absent

Silent

Signal: Singlet
Shift: ~ -77.3 ppm

No H-F coupling

Signal: Quartet (1:3:3:1)
J_CF ~ 320 Hz

Split by 3 equivalent F

Click to download full resolution via product page

Caption: Logical flow from molecular structure to observed NMR signals, highlighting the origin

of the

quartet.

Vibrational Spectroscopy (IR)
Infrared spectroscopy is useful for confirming the integrity of the sulfonyl chloride functional

group.[1][2] Hydrolysis leads to the broadening of peaks and the appearance of OH stretches.

[1]

Table 1: Key IR Absorptions for TfCl

Functional Group Vibration Mode
Wavenumber (

)
Intensity

(Sulfonyl) Asymmetric Stretch 1410 – 1420 Strong

(Fluorine) C-F Stretch 1100 – 1300 Very Strong (Broad)

(Sulfonyl) Symmetric Stretch 1200 – 1240 Strong

S-Cl Stretch ~300 – 500
Weak/Medium (Far

IR)
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Operational Tip: The region between 1100 and 1400

will be very crowded due to the overlap of

and

stretches.[1] The absence of a broad band >3000

(OH stretch) confirms the sample is anhydrous.[1]

Mass Spectrometry (MS)
Electron Ionization (EI) is the standard method for analyzing TfCl.[1] The molecule follows a

predictable fragmentation pathway driven by the stability of the

cation.[1]

Fragmentation Data[4]
Molecular Ion (

):m/z 168 (Often weak or absent due to instability).

Isotope Peak (

):m/z 170 (Visible due to

, approx. 33% intensity of

).

Base Peak:m/z 69 (

). This is the dominant ion.[1]

Key Fragments:

m/z 133:

(Loss of Cl).

m/z 35/37:
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(Chlorine cation).

Fragmentation Pathway

Parent Ion (M+)
[CF3-SO2-Cl]+.
m/z 168 / 170

Loss of Cl radical

Loss of SO2 + Cl

Sulfonyl Cation
[CF3-SO2]+

m/z 133

Secondary Decay

Base Peak
[CF3]+
m/z 69

Click to download full resolution via product page

Caption: EI Fragmentation pathway showing the degradation of the parent ion into the stable

trifluoromethyl cation (Base Peak).

Handling & Quality Control Protocol
TfCl is moisture-sensitive and corrosive.[1] Purity degrades over time, releasing HCl and TfOH.
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Sampling for Analysis
Environment: All sampling must occur in a glovebox or under a positive pressure of

Nitrogen/Argon.

NMR Prep: Use anhydrous

stored over molecular sieves. Even trace water in the solvent will hydrolyze TfCl during the
scan, appearing as a shifting impurity peak in

NMR.[1]

Containment: Use screw-cap NMR tubes with PTFE liners to prevent acid fumes from

corroding the probe.[1]

Purification Protocol (Distillation)
If the

NMR shows significant impurities (extra peaks >5%), purify via distillation.

Setup: Assemble a micro-distillation apparatus with a short path. Ensure all glassware is

oven-dried.

Pressure: Atmospheric pressure is acceptable due to the low boiling point (29-32 °C), but a

slight vacuum (water aspirator) can help if the ambient temperature is high.[1]

Procedure:

Heat the crude flask gently using a water bath (not an oil bath, to avoid overheating).

Collect the fraction boiling steadily at 29–32 °C.

Discard the "pot residue" (dark/viscous liquid), which contains triflic acid and oligomers.

Storage: Store the distillate immediately in a PTFE-sealed container at 2–8 °C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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